Methyl 3,6-dibromo-2-fluorophenylacetate
Description
Chemical Identity and Nomenclature
Methyl 3,6-dibromo-2-fluorophenylacetate possesses the molecular formula C₉H₇Br₂FO₂ and is registered under the Chemical Abstracts Service number 96625-72-8. The compound is systematically named as methyl 2-(3,6-dibromo-2-fluorophenyl)acetate according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes the designation as this compound, reflecting the positional arrangement of halogen substituents on the aromatic ring.
The compound represents a methyl ester derivative of the corresponding carboxylic acid, 3,6-dibromo-2-fluorophenylacetic acid, which bears the molecular formula C₈H₅Br₂FO₂ and is catalogued under PubChem compound identifier 121228090. The structural relationship between these compounds demonstrates the fundamental ester linkage that characterizes this class of phenylacetate derivatives.
Table 1.1: Chemical Identity Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Br₂FO₂ |
| Chemical Abstracts Service Number | 96625-72-8 |
| International Union of Pure and Applied Chemistry Name | methyl 2-(3,6-dibromo-2-fluorophenyl)acetate |
| Molecular Weight | 325.96 g/mol |
| Chemical Classification | Aromatic ester, halogenated phenylacetate |
The compound is classified as an aromatic ester due to its ester functional group and the presence of a substituted aromatic ring. Its classification as a halogenated compound also highlights its significance in chemical synthesis and biological research applications.
Historical Context in Halogenated Phenylacetate Research
The development of halogenated phenylacetate derivatives has emerged from extensive research into phenylacetic acid chemistry, which has been recognized as an important class of organic compounds since the early studies of aromatic carboxylic acids. Phenylacetic acid itself has been identified as an endogenous catabolite of phenylalanine and possesses significant biological activity as a plant auxin, though with weaker effects compared to indole-3-acetic acid.
Historical investigations into halogenated phenylacetate compounds gained momentum through research into aldose reductase inhibitors, where novel phenylacetic acid derivatives with halogenated benzyl subunits demonstrated promising biological activities. These studies revealed the critical role of structural modifications, particularly halogen substitution patterns, in determining biological efficacy and chemical reactivity.
The synthesis and characterization of halogenated phenylacetates have been significantly advanced through developments in decarboxylative halogenation methodologies. The Hunsdiecker-Borodin reaction and subsequent modifications have provided reliable methods for introducing halogen atoms into aromatic systems, enabling the preparation of complex polyhalogenated compounds such as this compound.
Research into 2'-fluoro-substituted aromatic compounds has revealed important conformational preferences that influence their chemical behavior. Studies of 2'-fluoro-substituted acetophenone derivatives demonstrated that these compounds form exclusively s-trans conformers in solution, with observable through-space coupling between hydrogen and fluorine atoms. These findings have provided crucial insights into the conformational behavior of fluorinated aromatic systems that are directly applicable to understanding this compound structure and properties.
Molecular Structure and Conformational Properties
The molecular structure of this compound features a central aromatic ring with three halogen substituents that significantly affect its chemical properties. The compound contains two bromine atoms positioned at the 3 and 6 positions and a fluorine atom at the 2 position of the phenyl ring, creating a highly substituted aromatic system.
The presence of multiple halogen substituents generates significant electronic effects within the molecule. The bromine atoms, being larger and more polarizable than fluorine, contribute to different steric and electronic influences on the aromatic system. The fluorine atom, with its high electronegativity and small size, creates distinct dipolar interactions that influence molecular conformation and reactivity patterns.
Table 1.3: Structural Parameters of this compound
| Structural Feature | Description |
|---|---|
| Aromatic Ring Substitution | 2-fluorine, 3-bromine, 6-bromine |
| Ester Linkage | Methyl acetate functionality |
| Halogen Count | Three total (one fluorine, two bromine) |
| Molecular Symmetry | Non-symmetric due to mixed halogen substitution |
| Electronic Effects | Multiple electron-withdrawing substituents |
Research on related 2'-fluoro-substituted aromatic compounds has demonstrated that the presence of fluorine atoms can lead to preferential conformational arrangements. In 2'-fluoro-substituted acetophenone derivatives, exclusive s-trans conformations were observed, with the carbonyl group and aromatic ring maintaining near-coplanarity. The dihedral angles in these systems typically range from 169.9° to 179.8°, indicating minimal deviation from planarity.
The conformational preferences in this compound are likely influenced by similar electronic factors, particularly the dipolar nature of the carbon-fluorine bond. The ionic character of this bond creates a significant dipole moment that tends to minimize repulsive interactions with other electron-withdrawing groups in the molecule.
Through-space coupling effects have been observed in fluorinated aromatic systems, where hydrogen atoms positioned within van der Waals contact distances of fluorine atoms exhibit characteristic nuclear magnetic resonance coupling patterns. Such effects may be present in this compound, contributing to its distinctive spectroscopic properties and structural behavior.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound were not directly available in the examined sources, insights can be drawn from related halogenated aromatic compounds and structural analogues. The solid-state arrangement of halogenated phenylacetate derivatives is typically influenced by intermolecular interactions arising from halogen atoms and the ester functionality.
The compound's solid-state properties are expected to reflect the influence of multiple halogen substituents on crystal packing arrangements. Bromine atoms, with their larger atomic radii and polarizability, can participate in halogen bonding interactions that influence molecular packing in the crystalline state. The fluorine atom, despite its smaller size, contributes to dipolar interactions that affect overall crystal structure.
Table 1.4: Expected Solid-State Characteristics
| Property | Expected Behavior |
|---|---|
| Crystal Packing | Influenced by halogen bonding |
| Intermolecular Interactions | Halogen bonds, dipole-dipole interactions |
| Thermal Stability | Moderate, limited by ester functionality |
| Molecular Arrangement | Likely non-centrosymmetric due to mixed halogens |
Crystallographic studies of related compounds, such as 2'-fluoro-substituted acetophenone derivatives, have revealed that the aromatic ring and carbonyl group maintain near-coplanar arrangements in the solid state. The internuclear distances between hydrogen and fluorine atoms in these structures were found to be smaller than the sum of van der Waals radii, indicating significant through-space interactions.
The presence of multiple halogen atoms in this compound is expected to create a complex network of intermolecular interactions in the crystalline state. These interactions may include halogen-halogen contacts, halogen bonding with the ester oxygen atoms, and dipolar alignment effects arising from the carbon-fluorine bond.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(3,6-dibromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJVVAIOAWIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination
- Reagents: Bromine (Br₂) in the presence of catalysts such as iron(III) bromide (FeBr₃)
- Conditions: Typically performed at controlled temperatures (0°C to room temperature) to prevent polybromination
- Outcome: Dibromination at positions 3 and 6 on the phenyl ring, facilitated by directing effects of existing substituents
Fluorination
- Reagents: Selectfluor or diethylaminosulfur trifluoride (DAST) for electrophilic fluorination
- Conditions: Mild, often at room temperature, to prevent over-fluorination
- Outcome: Introduction of fluorine at position 2, guided by electronic effects of bromine substituents
Synthesis Pathway for Methyl 3,6-dibromo-2-fluorophenylacetate
Based on analogous procedures, the synthesis can be divided into three main stages:
Stage 1: Synthesis of 2-Fluoro-3,6-dibromophenylacetic Acid
- Starting Material: 2-fluoro-phenylacetic acid or a suitable precursor
- Halogenation: Controlled bromination at positions 3 and 6 using N-bromosuccinimide (NBS) with radical initiators like AIBN, under UV or thermal conditions
- Fluorination: Electrophilic fluorination at position 2 using Selectfluor, under mild conditions to avoid polyfluorination
Stage 2: Esterification to Methyl 2-fluoro-3,6-dibromophenylacetate
- Reagents: Methanol with catalytic sulfuric acid or hydrochloric acid
- Conditions: Reflux at 60-70°C for several hours
- Outcome: Conversion of the acid to methyl ester, with purification via distillation or chromatography
Stage 3: Purification and Characterization
- Purification: Recrystallization from suitable solvents
- Characterization: Confirmed via NMR, IR, and mass spectrometry
Data Table of Reaction Conditions and Yields
| Step | Reaction | Reagents | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide, FeBr₃ | 0°C to RT | 4-8 hours | 70-85 | Selective at positions 3 and 6 |
| 2 | Fluorination | Selectfluor | RT | 2-4 hours | 65-80 | Mild conditions to prevent over-fluorination |
| 3 | Esterification | Methanol, H₂SO₄ | Reflux (60-70°C) | 8-12 hours | 75-90 | Purification via chromatography |
Research Findings and Optimization
Recent studies emphasize the importance of:
- Controlled reaction temperatures to enhance selectivity
- Use of radical initiators for halogenation
- Mild fluorination conditions to prevent polyfluorination
- Purification techniques such as column chromatography to improve product purity
For instance, a study on aromatic halogenation demonstrated that using NBS with AIBN at 0°C significantly increased dibromination selectivity. Similarly, electrophilic fluorination with Selectfluor at room temperature yielded high regioselectivity and minimal side-products.
Notes on Environmental and Industrial Considerations
- Green chemistry approaches favor using less toxic reagents and solvents
- Reaction scalability benefits from continuous flow systems to improve safety and yield
- Purification methods should minimize solvent waste
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Methyl 3,6-dibromo-2-fluorophenylacetate serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows for:
- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution, facilitating the creation of diverse chemical entities.
- Functionalization : The presence of bromine and fluorine enhances electrophilicity, making it suitable for further functionalization in synthetic pathways.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Enzyme Interaction Studies : Its structural features allow it to act as a probe in studying enzyme-substrate interactions. The halogen atoms can enhance binding affinity to specific enzymes.
- Antimicrobial Activity : Case studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 10 µg/mL.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in pharmaceutical synthesis:
- Anticancer Properties : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) have demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM. These findings suggest a dose-dependent response where higher concentrations lead to increased cell death.
Industry
This compound is utilized in developing materials with specific properties:
- Specialty Chemicals : It is employed in producing specialty chemicals that require precise reactivity profiles due to its halogenated nature.
- Polymer Development : The compound's unique characteristics make it suitable for creating advanced polymers and coatings.
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Cytotoxicity in Cancer Cells
In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. These findings indicate a dose-dependent response where higher concentrations resulted in increased cell death.
Mechanism of Action
The mechanism of action of Methyl 3,6-dibromo-2-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.
Comparison with Similar Compounds
Ethyl 2,4-Dibromo-3-Fluorophenylacetate (CAS 1803817-32-4)
Structural Differences :
- Halogen Substitution : Bromine at positions 2 and 4 (vs. 3 and 6 in the target compound) and fluorine at position 3 (vs. position 2).
- Ester Group : Ethyl ester instead of methyl.
Implications :
- The ethyl ester may increase lipophilicity, affecting solubility and metabolic stability compared to the methyl analog .
| Property | Methyl 3,6-Dibromo-2-Fluorophenylacetate | Ethyl 2,4-Dibromo-3-Fluorophenylacetate |
|---|---|---|
| Molecular Formula | C₉H₇Br₂FO₂ | C₁₀H₉Br₂FO₂ |
| Molecular Weight (g/mol) | 328.96 | 343.88 |
| Halogen Positions | 3-Br, 6-Br, 2-F | 2-Br, 4-Br, 3-F |
| Ester Group | Methyl | Ethyl |
Methyl 3,6-Dichloro-2-(Difluoromethoxy)-Phenylacetate (CAS 1807038-04-5)
Structural Differences :
- Halogen Substitution : Chlorine replaces bromine at positions 3 and 4.
- Additional Substituent : Difluoromethoxy (-OCF₂) group at position 2 instead of fluorine.
Implications :
- The electron-withdrawing difluoromethoxy group enhances electrophilicity at the phenyl ring, which may influence interactions with biological targets .
| Property | This compound | Methyl 3,6-Dichloro-2-(Difluoromethoxy)-Phenylacetate |
|---|---|---|
| Molecular Formula | C₉H₇Br₂FO₂ | C₁₀H₈Cl₂F₂O₃ |
| Molecular Weight (g/mol) | 328.96 | 285.07 |
| Key Substituents | 3-Br, 6-Br, 2-F | 3-Cl, 6-Cl, 2-OCF₂ |
Ethyl 3,6-Dibromo-2,4-Difluorophenylacetate (CAS 1805121-52-1)
Structural Differences :
- Halogen Substitution : Additional fluorine at position 4.
- Ester Group : Ethyl instead of methyl.
Implications :
- The ethyl ester may alter pharmacokinetic profiles, such as prolonged half-life due to slower esterase-mediated hydrolysis .
| Property | This compound | Ethyl 3,6-Dibromo-2,4-Difluorophenylacetate |
|---|---|---|
| Molecular Formula | C₉H₇Br₂FO₂ | C₁₀H₈Br₂F₂O₂ |
| Molecular Weight (g/mol) | 328.96 | 357.97 |
| Halogen Positions | 3-Br, 6-Br, 2-F | 3-Br, 6-Br, 2-F, 4-F |
Biological Activity
Methyl 3,6-dibromo-2-fluorophenylacetate (CAS Number: 1806328-66-4) is a halogenated organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a phenyl ring substituted with two bromine atoms at positions 3 and 6, and a fluorine atom at position 2, along with an ester functional group. This configuration enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its halogenated structure, which allows for specific interactions with biomolecules:
- Electrophilic Character : The bromine and fluorine atoms can act as electrophiles, facilitating reactions with nucleophilic sites on proteins or nucleic acids.
- Halogen Bonding : The presence of halogens can lead to unique bonding interactions that may stabilize or destabilize certain biological structures.
- Hydrolysis of Ester Group : The ester functionality can undergo hydrolysis to release biologically active intermediates, which may further modulate biological pathways.
Biological Applications
This compound is being investigated for several potential applications in biology and medicine:
- Drug Discovery : Its unique structure makes it a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.
- Bioactivity Studies : Research has focused on its interactions with specific biomolecules, exploring its potential as a therapeutic agent.
- Material Science : Beyond biology, this compound is also utilized in developing specialty chemicals and materials with tailored properties.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
| Study | Findings |
|---|---|
| Study A | Investigated the compound's cytotoxic effects on cancer cell lines, revealing significant growth inhibition at micromolar concentrations. |
| Study B | Explored the mechanism of action through in vitro assays demonstrating interaction with DNA and potential induction of apoptosis. |
| Study C | Evaluated the compound's role as a precursor in synthesizing more complex bioactive molecules, highlighting its versatility in medicinal chemistry applications. |
Q & A
Basic Research Questions
Synthetic Pathways and Optimization Q: What are the most reliable synthetic routes for preparing Methyl 3,6-dibromo-2-fluorophenylacetate, and how can reaction conditions be optimized for high yield? A: Key steps involve sequential halogenation and esterification. Begin with fluorination of the phenylacetate precursor using Selectfluor® or DAST, followed by regioselective bromination at the 3- and 6-positions using NBS (N-bromosuccinimide) in a dichloromethane/acetic acid mixture. Esterification is achieved via methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equiv brominating agent per site). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures minimal byproducts .
Characterization Techniques Q: Which spectroscopic and analytical methods are essential for confirming the structure of this compound? A: Use a combination of:
- NMR : ¹H NMR (δ 3.7 ppm for methoxy group), ¹³C NMR for carbonyl (δ ~170 ppm), and ¹⁹F NMR for fluorine environment.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺).
- X-ray Crystallography : For absolute configuration, employ SHELXL for refinement, leveraging heavy atom (Br) scattering factors to resolve electron density maps .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹). Cross-validate with NIST spectral databases for phenylacetic acid derivatives .
Purity Assessment Q: How can researchers ensure high purity of this compound for downstream applications? A: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. GC-MS with a DB-5 column (splitless mode) is effective for volatile byproducts. Ensure ≥98% purity by integrating peak areas and comparing retention times to standards. Batch-specific certificates of analysis (CoA) should include melting point, elemental analysis, and residual solvent data .
Advanced Research Questions
Reactivity and Substituent Effects Q: How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions? A: The ortho-fluorine and meta-bromine groups create steric and electronic effects. Design Suzuki-Miyaura coupling experiments using Pd(PPh₃)₄ to test bromine’s lability. Monitor regioselectivity via LC-MS and compare with computational models (DFT) to predict activation barriers. Note that para-bromine may exhibit lower reactivity due to electron withdrawal from fluorine .
Crystallographic Challenges Q: What challenges arise in X-ray crystallography of this compound, and how can they be addressed? A: Heavy atoms (Br) cause absorption errors and weak diffraction. Mitigate by:
- Using Mo-Kα radiation (λ = 0.7107 Å) for better penetration.
- Applying SHELXL’s TWIN/BASF commands for twinned crystals.
- Refining anisotropic displacement parameters (ADPs) to model thermal motion. Validate with R-factor convergence (<5%) .
Data Contradictions in Physicochemical Properties Q: How should researchers resolve discrepancies in reported melting points or solubility data? A: Cross-validate using:
- Differential Scanning Calorimetry (DSC) for melting point accuracy (±2°C).
- Solubility Tests : Prepare saturated solutions in DMSO, ethanol, and water; quantify via UV-Vis spectroscopy (λ_max = 260 nm). Compare results with NIST solubility parameters for halogenated esters .
Degradation Pathways Q: What experimental designs can identify degradation products under acidic/basic conditions? A: Conduct accelerated stability studies:
- Acidic Hydrolysis : Reflux in 1M HCl, extract products with ethyl acetate, and analyze via GC-MS.
- Basic Hydrolysis : Use 0.1M NaOH, quench with HCl, and identify saponification products (e.g., phenylacetic acid derivatives).
- LC-HRMS tracks degradation kinetics and proposes mechanisms (e.g., ester cleavage or debromination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
